3-{2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one
Description
3-(2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOL-6-YL)-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of imidazole, thiazole, and chromenone moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[2-[(4-propan-2-ylphenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C24H20N2O2S/c1-15(2)17-9-7-16(8-10-17)11-19-13-26-14-21(25-24(26)29-19)20-12-18-5-3-4-6-22(18)28-23(20)27/h3-10,12-15H,11H2,1-2H3 |
InChI Key |
GXEYFKBVJPKKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOL-6-YL)-2H-CHROMEN-2-ONE typically involves multi-step reactions that include the formation of imidazole, thiazole, and chromenone ringsCommon reagents used in these reactions include glyoxal, ammonia, and various substituted phenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic protodeboronation and regioselective synthesis are employed to achieve the desired substitution patterns around the rings .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOL-6-YL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-(2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOL-6-YL)-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 3-(2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOL-6-YL)-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing drugs such as sulfathiazole and ritonavir have comparable antimicrobial and antiviral properties.
Chromenone Derivatives: Coumarin and its derivatives are structurally similar and are known for their anticoagulant and anticancer activities
Uniqueness
What sets 3-(2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOL-6-YL)-2H-CHROMEN-2-ONE apart is the combination of these three heterocyclic rings in a single molecule, which imparts a unique set of chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
